ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate
Description
This compound features a spiro architecture connecting a chromene (benzopyran) moiety to a pyrrolo[3,2,1-ij]quinoline system. Key substituents include:
- Methoxy group at position 8' (pyrroloquinoline ring), influencing electronic properties.
- Pentamethyl groups (positions 4',4',6',7,7), contributing steric bulk and lipophilicity.
- Ethyl carboxylate at position 3 (chromene), a common functional group for modulating solubility and metabolic stability.
The spiro junction creates a rigid three-dimensional structure, which may confer selectivity in biological interactions.
Properties
IUPAC Name |
ethyl 2'-amino-6-methoxy-7',7',9,11,11-pentamethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-6,8-dihydrochromene]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-8-35-24(32)21-23(29)36-19-13-26(3,4)12-18(31)20(19)28(21)17-10-15(34-7)9-16-14(2)11-27(5,6)30(22(16)17)25(28)33/h9-11H,8,12-13,29H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCVMTHXPQXJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C(C=C5C)(C)C)OC)C(=O)CC(C2)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 492.5635 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.
Structural Representation
- Molecular Formula : C28H32N2O6
- CAS Number : 669719-65-7
- SMILES Notation : CCOC(=O)C1=C(N)OC2=C(C31c1cc(OC)cc4c1N(C3=O)C(C)(C)C=C4C)C(=O)CC(C2)(...)
Antioxidant Activity
Research indicates that compounds similar to ethyl 2-amino derivatives exhibit significant antioxidant properties. For instance, studies on beta-carbolines have shown their ability to act as endogenous antioxidants by inhibiting oxidative enzymes, thereby protecting cells from oxidative stress .
Antitumor Activity
A series of related compounds have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. Notably, certain derivatives demonstrated potent activity against tumor cells such as KB and HepG2/A2. The structure-activity relationship (SAR) studies revealed that specific substitutions on the aromatic rings significantly enhanced their potency against cancer cells .
Neuroprotective Effects
In vivo studies have shown that beta-carboline derivatives can restore dopaminergic neuron function in models of neurotoxicity. For example, treatment with 9-methyl-beta-carboline reversed dopamine depletion induced by neurotoxins in rat models. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .
Enzyme Inhibition
The compound's structural features suggest it may interact with various enzymes. For instance, piperidine derivatives have been shown to inhibit α-glucosidase effectively. Similar mechanisms could be hypothesized for ethyl 2-amino derivatives based on their structural analogs .
Study 1: Antioxidative Potency
A comparative study on various alkaloids indicated that those with hydroxyl substitutions exhibited higher antioxidative activities compared to methoxyl-substituted compounds. This finding is crucial as it highlights the importance of functional group positioning in enhancing biological activity .
Study 2: Antitumor Efficacy
In a study evaluating the antitumor effects of carbazole derivatives, several compounds were identified with superior selectivity and potency against human tumor cell lines. The results underscored the significance of side-chain modifications in increasing therapeutic efficacy .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro-Indole Derivatives
Example: 2-(F5-Methoxy-10-Methyl-1,2-Dihydrospiro[Indole-3,4'-Piperidine]-6-yl)Amino)-4-F[4-(Pyridin-2-ylMethoxy)Phenyl]Aminogpyrimidine-5-Carbonitrile ()
- Structural similarity: Spiro core (indole-piperidine vs. chromene-pyrroloquinoline).
- Functional groups: Methoxy, amino, and nitrile substituents.
Pyridothienopyrimidine Derivatives
Example: 5-Amino-1-(7-Methyl-3-Phenyl-5,6,7,8-Tetrahydro-3H-Pyrido[4',3':4,5]Thieno[2,3-d]Pyrimidin-4-On-2-yl)-1H-Pyrazole-4-Carbonitrile ()
- Structural similarity: Fused heterocyclic systems (pyrido-thieno-pyrimidine vs. chromene-pyrroloquinoline).
- Functional groups: Amino and nitrile groups.
- Properties : Melting point 228–230°C; IR bands for NH₂ (3,300 cm⁻¹) and C≡N (2,200 cm⁻¹) .
Imidazopyridine Carboxylates
Example: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
- Structural similarity : Ester groups and fused heterocycles.
- Synthesis: One-pot two-step reactions with recrystallization from ethanol, a method relevant to the target compound’s synthesis .
- Key difference : The imidazopyridine core lacks the spiro connectivity, reducing structural complexity.
Data Table: Comparative Analysis
Discussion of Functional Group Impact
- Amino Group: Present in both the target compound and ’s pyridothienopyrimidine. Enhances hydrogen-bonding capacity, critical for bioactivity (e.g., enzyme inhibition) .
- Methoxy Group : Electron-donating effect in the target compound vs. electron-withdrawing nitro groups in ’s imidazopyridine. Affects electronic density and reactivity .
- Ethyl Carboxylate : Improves solubility in organic solvents (e.g., ethyl acetate extraction in ) and may act as a prodrug moiety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
